molecular formula C14H10N2O4S3 B2698121 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole CAS No. 325703-58-0

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B2698121
CAS No.: 325703-58-0
M. Wt: 366.42
InChI Key: WEKHSHMCROYTRB-UHFFFAOYSA-N
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Description

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a methylsulfonyl and a nitrophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 4-(methylsulfonyl)-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as iodine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)benzothiazole
  • 2-Nitrobenzothiazole
  • 4-(Methylsulfonyl)-2-nitroaniline

Uniqueness

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both methylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S3/c1-23(19,20)9-6-7-13(11(8-9)16(17)18)22-14-15-10-4-2-3-5-12(10)21-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKHSHMCROYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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